(R)-ONO-2952

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

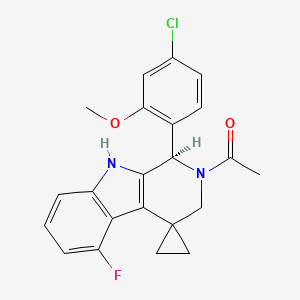

C22H20ClFN2O2 |

|---|---|

Peso molecular |

398.9 g/mol |

Nombre IUPAC |

1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |

InChI |

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m1/s1 |

Clave InChI |

ZBQMTQGDBFZUBG-OAQYLSRUSA-N |

SMILES isomérico |

CC(=O)N1CC2(CC2)C3=C([C@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |

SMILES canónico |

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |

Origen del producto |

United States |

Foundational & Exploratory

(R)-ONO-2952: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is a novel, selective antagonist of the Translocator Protein 18 kDa (TSPO), a key protein in the outer mitochondrial membrane. Primarily expressed in steroid-producing cells, including glial cells in the central nervous system, TSPO plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. By modulating neurosteroidogenesis and noradrenergic systems, this compound has shown potential in preclinical and clinical studies for the treatment of stress-related disorders, including irritable bowel syndrome (IBS), anxiety, and fibromyalgia.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: TSPO Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of TSPO.[1] This interaction inhibits the function of TSPO, leading to a downstream modulation of neurosteroid production and noradrenergic neurotransmission, particularly under conditions of stress.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

Binding Affinity and Selectivity

This compound demonstrates high binding affinity for both rat and human TSPO. Its selectivity is a key feature, with significantly lower affinity for a wide range of other receptors, transporters, and ion channels.

| Target | Species | Ki (nM) | Reference |

| TSPO | Rat & Human | 0.33 - 9.30 | [1][2] |

| Off-Target | Ki or % Inhibition | Notes | Reference |

| 98 Off-targets | <50% inhibition at 10 µM | Broad selectivity screening | [2] |

| Melatonin 2 Receptor | < 1 µM | At least 59-fold lower affinity than for TSPO | [2] |

| Progesterone B Receptor | < 1 µM | At least 59-fold lower affinity than for TSPO | [2] |

| Adrenergic α2C Receptor | < 1 µM | At least 59-fold lower affinity than for TSPO | [2] |

| GABAA Receptor | > 600-fold higher Ki than for TSPO | Low affinity for the primary inhibitory neurotransmitter receptor | [2] |

Pharmacokinetics in Healthy Volunteers

Phase I clinical trials (NCT01364441 and NCT01489345) in healthy adult subjects have characterized the pharmacokinetic profile of this compound.

Single Ascending Dose (SAD) Study (Fasted)

| Dose | Cmax (ng/mL) | AUClast (ng·h/mL) | Tmax (h) |

| 3 mg | 18.3 | 134 | 2.5 |

| 10 mg | 45.1 | 425 | 3.0 |

| 30 mg | 98.5 | 1160 | 3.0 |

| 100 mg | 201 | 2880 | 3.5 |

| 200 mg | 284 | 4680 | 3.0 |

| 400 mg | 398 | 7210 | 3.0 |

Multiple Ascending Dose (MAD) Study (Fed, 21 days)

| Dose | Cmax,ss (ng/mL) | AUC0-24,ss (ng·h/mL) | Accumulation Ratio (AUC) |

| 30 mg | 269 | 4030 | 2.50 |

| 60 mg | 512 | 7680 | 2.23 |

| 100 mg | 901 | 14300 | 2.73 |

Data presented as geometric means. Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; Cmax,ss: Cmax at steady state; AUC0-24,ss: AUC over a 24-hour dosing interval at steady state.[3]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for TSPO and its selectivity against other receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from rat whole brain or human platelets, known to express high levels of TSPO. Tissues were homogenized in ice-cold buffer and centrifuged to pellet the membranes, which were then washed and resuspended.

-

Radioligand: [3H]PK 11195, a well-characterized high-affinity TSPO ligand, was used as the radiotracer.

-

Assay Conditions: Assays were performed in 96-well plates. Membrane preparations were incubated with various concentrations of this compound and a fixed concentration of [3H]PK 11195 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK 11195). Specific binding was calculated by subtracting non-specific binding from total binding. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data. The Ki was calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Noradrenaline Measurement

Objective: To measure the effect of this compound on stress-induced noradrenaline release in the rat brain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Surgical Procedure: Rats were anesthetized and a guide cannula for the microdialysis probe was stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or amygdala.

-

Microdialysis: After a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before, during, and after the application of a stressor (e.g., restraint stress).

-

Noradrenaline Analysis: The concentration of noradrenaline in the dialysate samples was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD), a highly sensitive method for catecholamine analysis.

-

Experimental Groups: Different groups of animals received either vehicle or varying doses of this compound prior to the stress exposure.

Neurosteroid Quantification by LC-MS/MS

Objective: To measure the levels of neurosteroids in the brain following stress and treatment with this compound.

Methodology:

-

Tissue Collection: Following behavioral experiments, animals were euthanized, and brain regions of interest were rapidly dissected and frozen.

-

Sample Preparation: Brain tissue was homogenized and subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the neurosteroids from other brain components.

-

Derivatization: To enhance ionization efficiency and detection sensitivity, the extracted neurosteroids were often derivatized.

-

LC-MS/MS Analysis: The derivatized samples were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Separation of different neurosteroids was achieved on a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

-

Mass Spectrometry: The eluting compounds were ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions were monitored for each neurosteroid to ensure high selectivity and accurate quantification.

-

-

Quantification: Absolute concentrations were determined by comparing the peak areas of the endogenous neurosteroids to those of stable isotope-labeled internal standards.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of this compound.

Clinical Development

This compound has been investigated in clinical trials for its safety, tolerability, and efficacy in treating stress-related conditions.

Phase I Studies (NCT01364441, NCT01489345)

These studies in healthy volunteers established the safety and pharmacokinetic profile of this compound. The results indicated that the drug was well-tolerated with a predictable pharmacokinetic profile, supporting its further development.[3]

Phase II Study in IBS-D (NCT01844180)

An exploratory Phase II study evaluated the efficacy and safety of this compound in female patients with diarrhea-predominant irritable bowel syndrome (IBS-D).[4] While the study did not meet its primary endpoints with statistical significance at the 5% level, improvements in IBS symptoms such as abdominal pain, stool consistency, and stool frequency were observed, particularly with the 60 mg dose.[4] The safety profile was comparable to placebo.[4]

Conclusion

This compound is a selective TSPO antagonist with a well-defined mechanism of action that involves the modulation of neurosteroid synthesis and noradrenergic activity. Preclinical studies have demonstrated its efficacy in animal models of stress and anxiety. While a Phase II trial in IBS-D showed promising signals of clinical activity, further investigation is warranted to establish its therapeutic potential in stress-related disorders. The comprehensive data on its pharmacology and pharmacokinetics provide a strong foundation for future research and development.

References

- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-ONO-2952: A Technical Whitepaper on its Translocator Protein (TSPO) Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the (R)-enantiomer of ONO-2952, a potent and selective antagonist of the 18 kDa Translocator Protein (TSPO). (R)-ONO-2952 and its racemate, ONO-2952, have demonstrated significant preclinical and clinical potential in modulating stress-related and neuroinflammatory conditions. This guide delves into the quantitative pharmacology, experimental methodologies, and the intricate signaling pathways associated with the TSPO antagonist activity of this compound. All data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders. It plays a pivotal role in a variety of cellular processes, including steroidogenesis, neuroinflammation, apoptosis, and the regulation of mitochondrial function. TSPO is notably upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.

This compound is the R-enantiomer of ONO-2952, a novel, orally active, and highly selective antagonist of TSPO. Its development has been driven by the therapeutic potential of modulating TSPO activity to ameliorate conditions characterized by excessive stress responses and neuroinflammation. This document aims to provide an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and mechanisms of action of this compound.

Quantitative Pharmacology

The binding affinity and in vivo efficacy of this compound and its racemate have been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of ONO-2952

| Compound | Target | Species | Ki (nM) | Reference |

| ONO-2952 | TSPO | Rat | 0.33 | [1] |

| ONO-2952 | TSPO | Human | 9.30 | [1] |

Note: Data for the specific (R)-enantiomer is often reported as the racemate, ONO-2952.

Table 2: In Vivo Efficacy of ONO-2952 in Preclinical Models

| Model | Species | Compound | Dose (mg/kg, p.o.) | Effect | Reference |

| Restraint Stress-Induced Defecation | Rat | ONO-2952 | ≥ 0.3 | Dose-dependent suppression | [1] |

| Conditioned Fear Stress | Rat | ONO-2952 | ≥ 1 | Suppression of freezing behavior | [1] |

| Lipopolysaccharide (LPS)-Induced Endotoxemia | Mouse | ONO-2952 | Not specified | Suppression of pro-inflammatory cytokines | [2] |

| Chronic Social Defeat Stress | Mouse | ONO-2952 | Not specified | Ameliorated social avoidance and anxiety-like behaviors | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for TSPO Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TSPO.

Objective: To quantify the affinity of this compound for TSPO by measuring its ability to displace a known radiolabeled TSPO ligand.

Materials:

-

Radioligand: [3H]PK11195 (a standard high-affinity TSPO ligand)

-

Test Compound: this compound

-

Membrane Preparation: Brain mitochondrial fractions or cell lines expressing TSPO (e.g., C6 glioma cells).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: High concentration of a non-radiolabeled TSPO ligand (e.g., 10 µM PK11195).

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the mitochondrial fraction. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 50-100 µg of protein)

-

A fixed concentration of [3H]PK11195 (typically at or below its Kd value).

-

Varying concentrations of this compound or vehicle control.

-

For non-specific binding wells, add a high concentration of unlabeled PK11195.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PK11195 binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Restraint Stress Model in Rats

This protocol describes an in vivo model to assess the anti-stress effects of this compound.

Objective: To evaluate the efficacy of this compound in reducing stress-induced physiological responses.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Restraint stress apparatus

Procedure:

-

Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle orally (p.o.) at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) at a specified time before stress induction (e.g., 60 minutes).

-

Restraint Stress: Place the rats in the restraint apparatus for a defined period (e.g., 60 minutes).

-

Measurement of Defecation: Count the number of fecal boli produced by each rat during the restraint period.

-

Data Analysis: Compare the number of fecal boli in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vitro Microglial Activation and Cytokine Release Assay

This protocol details an in vitro assay to investigate the anti-inflammatory effects of this compound on activated microglia.

Objective: To determine the ability of this compound to suppress the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium and supplements

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Cell Culture: Culture microglial cells in appropriate medium until they reach a suitable confluency.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group using appropriate statistical analysis.

Signaling Pathways and Mechanism of Action

The antagonist activity of this compound at the TSPO receptor modulates several downstream signaling pathways, primarily centered around mitochondrial function and neurosteroid synthesis.

TSPO and the Mitochondrial Permeability Transition Pore (mPTP) Complex

TSPO is a key component of a multi-protein complex at the outer mitochondrial membrane, which includes the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide translocase (ANT) on the inner mitochondrial membrane. This complex is a critical regulator of the mitochondrial permeability transition pore (mPTP), which, when opened, can lead to mitochondrial swelling, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.

By binding to TSPO, this compound is thought to antagonize the actions of endogenous ligands that may promote mPTP opening, thereby preserving mitochondrial integrity and function. This can lead to a reduction in reactive oxygen species (ROS) production and a decrease in apoptotic signaling.

Inhibition of Neurosteroid Synthesis

One of the primary functions of TSPO is to facilitate the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of GABAA receptors.

Under conditions of stress, the synthesis of neurosteroids can be upregulated, contributing to the physiological and behavioral stress response. As a TSPO antagonist, this compound inhibits this cholesterol transport, thereby reducing the production of stress-induced neurosteroids. This mechanism is believed to underlie its anti-stress effects.[1][4]

Attenuation of Neuroinflammation

In the central nervous system, TSPO is highly expressed in activated microglia. During neuroinflammation, these cells release a barrage of pro-inflammatory cytokines and reactive oxygen species. This compound has been shown to suppress the release of these inflammatory mediators from activated microglia.[3] The exact mechanism is likely multifactorial, involving the modulation of mitochondrial function, reduction of ROS production, and potentially direct effects on inflammatory signaling pathways within microglia.

Conclusion

This compound is a promising TSPO antagonist with a well-defined pharmacological profile. Its ability to potently and selectively antagonize TSPO translates into significant anti-stress and anti-inflammatory effects in preclinical models. The mechanisms of action, centered on the modulation of mitochondrial function and the inhibition of neurosteroid synthesis, provide a strong rationale for its therapeutic potential in a range of stress-related and neuroinflammatory disorders. The data and protocols presented in this technical guide offer a valuable resource for the scientific community to further explore the therapeutic applications of this compound and other TSPO modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Microdialysis studies on cortical noradrenaline release: basic characteristics, significance of extracellular calcium and massive post-mortem increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. What are TSPO inhibitors and how do they work? [synapse.patsnap.com]

(R)-ONO-2952 Enantiomer: A Technical Guide for Drug Development Professionals

An In-depth Review of the Pharmacology, Mechanism of Action, and Experimental Protocols for a Novel Translocator Protein (TSPO) Antagonist

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the translocator protein (18 kDa) (TSPO).[1][2] Emerging research has highlighted the therapeutic potential of targeting TSPO for a range of stress-related and neurological disorders. This technical guide provides a comprehensive overview of the this compound enantiomer, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Pharmacological Profile

This compound is characterized by its high binding affinity for TSPO. While specific data for the (R)-enantiomer is not publicly available, the racemate, ONO-2952, potently binds to both rat and human TSPO with a Ki in the range of 0.33-9.30 nM.[3][4] ONO-2952 demonstrates high selectivity for TSPO over a wide range of other receptors, transporters, ion channels, and enzymes.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for ONO-2952. It is important to note that this data pertains to the racemate, as specific data for the (R)-enantiomer is not detailed in the reviewed literature.

Table 1: In Vitro Binding Affinity of ONO-2952

| Target | Species | Ki (nM) |

| TSPO | Rat & Human | 0.33 - 9.30 |

| Data sourced from preclinical studies.[3][4] |

Table 2: Preclinical In Vivo Efficacy of ONO-2952

| Model | Species | Dose | Effect |

| Restraint stress-induced defecation | Rat | ≥ 0.3 mg/kg | Dose-dependent suppression |

| Conditioned fear stress-induced freezing | Rat | ≥ 1 mg/kg | Suppression equivalent to diazepam (3 mg/kg) |

| Data sourced from preclinical studies.[3] |

Table 3: Human Pharmacokinetics of ONO-2952 (Single Ascending Dose - SAD Study)

| Dose | Condition | Cmax (Geometric Mean Ratio % vs. Fasted) | AUClast (Geometric Mean Ratio % vs. Fasted) | Tmax (hours) |

| 10 mg | Fed | 229% | 159% | 2.5 - 3.5 |

| 200 mg | Fed | 778% | 382% | 2.5 - 3.5 |

| Data from a study in healthy volunteers.[5] |

Table 4: Human Pharmacokinetics of ONO-2952 (Multiple Ascending Dose - MAD Study)

| Dose (daily for 21 days) | Cmax Accumulation Ratio (Geometric Mean) | AUC24 Accumulation Ratio (Geometric Mean) | Tmax (hours) |

| 30 mg | 1.65 | 2.50 | 3.0 - 4.0 |

| 60 mg | 1.56 | 2.23 | 3.0 - 4.0 |

| 100 mg | 1.85 | 2.73 | 3.0 - 4.0 |

| Data from a study in healthy volunteers under fed conditions.[5] |

Mechanism of Action: Modulation of Neurosteroidogenesis and Noradrenergic Systems

This compound exerts its pharmacological effects by antagonizing TSPO, which is predominantly located on the outer mitochondrial membrane. TSPO plays a crucial role in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, this compound is proposed to modulate the production of neurosteroids, which are potent allosteric modulators of neurotransmitter receptors such as the GABAA receptor.

Preclinical studies have demonstrated that ONO-2952 inhibits the stress-induced accumulation of neurosteroids and the release of noradrenaline in the brain.[3] This dual action on both neurosteroid synthesis and noradrenergic pathways is believed to underlie its anti-stress effects observed in animal models.[3]

Signaling Pathway of this compound

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound.

TSPO Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for TSPO.

Materials:

-

Membrane Preparation: Homogenates from tissues expressing TSPO (e.g., rat kidney, specific brain regions, or cell lines overexpressing TSPO).

-

Radioligand: [³H]PK 11195 (a standard TSPO radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 µM).

-

Test Compound: this compound.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold assay buffer.

-

Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, [³H]PK 11195 (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, [³H]PK 11195, and the non-specific binding control.

-

Competitive Binding: Add membrane preparation, [³H]PK 11195, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1][6][7]

Measurement of Neurosteroids in Brain Tissue by LC-MS/MS

This protocol outlines a method for the quantification of neurosteroids in brain tissue.

Materials:

-

Brain tissue samples.

-

Internal standards (deuterated analogs of the neurosteroids of interest).

-

Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).

-

Derivatization agent (if necessary for improved ionization).

-

LC-MS/MS system (including a suitable column for steroid separation).

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue in an appropriate buffer.

-

Add internal standards to the homogenate.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Derivatize the sample if required.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the neurosteroids using a suitable chromatographic gradient.

-

Detect and quantify the neurosteroids using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

Enantioselective Synthesis and Chiral Separation

The development of a single enantiomer drug necessitates robust methods for its synthesis or separation from a racemic mixture. While a specific, detailed protocol for the enantioselective synthesis of this compound is not publicly available, general approaches for achieving enantiopure compounds include:

-

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.[13][14][15]

-

Chiral Resolution: Separating the enantiomers from a racemic mixture. Common techniques include:

-

Diastereomeric crystallization: Reacting the racemate with a chiral resolving agent to form diastereomers that can be separated by crystallization.

-

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.[16][17][18][19][20]

-

The selection of the optimal method depends on factors such as the chemical properties of the molecule, scalability, and cost-effectiveness.

Conclusion

This compound is a promising drug candidate with a well-defined mechanism of action as a potent and selective TSPO antagonist. Its ability to modulate neurosteroidogenesis and noradrenergic systems provides a strong rationale for its investigation in stress-related disorders. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on this compound and other TSPO-targeting compounds. Further research to elucidate the specific pharmacological profile of the (R)-enantiomer compared to its (S)-counterpart will be crucial for a complete understanding of its therapeutic potential.

References

- 1. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dspace.cuni.cz [dspace.cuni.cz]

- 11. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A general method for the enantioselective synthesis of α-chiral heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective total syntheses of several bioactive natural products based on the development of practical asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometry detection of basic drugs in fast chiral analyses with vancomycin stationary phases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ONO-2952 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane.[1][2] Emerging research has highlighted its potential as a therapeutic agent for stress-related disorders. This technical guide provides an in-depth overview of the chemical structure, properties, pharmacology, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is inferred from its (S)-enantiomer.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro[β-carboline-4,1'-cyclopropan]-2(3H)-yl]ethanone |

| SMILES | CC(=O)N1C[C@@]2(CC2)C3=C(NC4=CC=C(F)C=C43)[C@H]1C5=C(OC)C=C(Cl)C=C5 |

| Molecular Formula | C₂₂H₂₀ClFN₂O₂ |

| CAS Number | 2988224-39-9 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 426.86 g/mol | Calculated |

| Melting Point | Not experimentally determined. Predicted using computational models. | |

| pKa | Not experimentally determined. Predicted using computational models. | |

| Solubility | Soluble in DMSO (≥ 180 mg/mL).[3] Can be formulated in corn oil for in vivo studies.[1] | MedChemExpress[1] |

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through the antagonism of the Translocator Protein (TSPO). TSPO is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. By inhibiting TSPO, this compound modulates neurosteroidogenesis and has been shown to inhibit the release of noradrenaline, thereby producing anti-stress effects.[4][5]

Pharmacodynamics

This compound is a potent TSPO antagonist with a high binding affinity.

Table 3: Pharmacodynamic Properties of ONO-2952

| Parameter | Value | Species |

| Ki for TSPO | 0.33 - 9.30 nM | Rat and Human |

Data is for the racemate ONO-2952, and similar potency is expected for the (R)-enantiomer.

Signaling Pathways

The antagonism of TSPO by this compound impacts two primary signaling pathways: neurosteroid biosynthesis and noradrenergic signaling.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, based on patent literature for related compounds, a plausible synthetic route is outlined below. The synthesis likely involves a multi-step process culminating in the formation of the spirocyclic core and subsequent chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.

Purification and Analysis

Purification of this compound is typically achieved by column chromatography followed by chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers.

Analytical Methods:

-

¹H NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Chiral HPLC: To determine the enantiomeric purity. A typical method would involve a chiral stationary phase (e.g., polysaccharide-based) and a mobile phase consisting of a mixture of alkanes and alcohols.

TSPO Binding Assay

The affinity of this compound for TSPO can be determined using a competitive radioligand binding assay.

Protocol Outline:

-

Tissue Preparation: Prepare mitochondrial fractions from a tissue known to express TSPO (e.g., rat kidney or specific brain regions).

-

Incubation: Incubate the mitochondrial preparation with a fixed concentration of a radiolabeled TSPO ligand (e.g., [³H]PK 11195) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Efficacy Studies

The anti-stress effects of this compound can be evaluated in various animal models of stress.

Example Protocol: Restraint Stress-Induced Hyperdefecation in Rats

-

Acclimation: Acclimate male Sprague-Dawley rats to the experimental conditions.

-

Drug Administration: Administer this compound or vehicle orally at various doses.

-

Stress Induction: After a set pretreatment time, subject the rats to restraint stress for a defined period (e.g., 60 minutes).

-

Data Collection: Count the number of fecal pellets produced during the stress period.

-

Analysis: Compare the number of fecal pellets in the drug-treated groups to the vehicle-treated group to determine the inhibitory effect of this compound.

Conclusion

This compound is a promising pharmacological tool and potential therapeutic agent for stress-related disorders. Its well-defined mechanism of action as a potent and selective TSPO antagonist provides a strong basis for further investigation. This technical guide summarizes the key chemical, pharmacological, and experimental information to aid researchers in their exploration of this novel compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed protocols for its synthesis and analysis.

References

- 1. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Neurosteroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of (R)-ONO-2952

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane. ONO-2952 has demonstrated anti-stress effects and is being investigated for its therapeutic potential in stress-related disorders. This technical guide provides a detailed overview of the synthesis and purification methods for this compound, based on available patent literature. The methodologies described herein are intended for informational purposes for research and development professionals.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the spiro[beta-carboline-4,1'-cyclopropane] core structure, followed by chiral resolution to isolate the desired R-enantiomer. The general synthetic scheme is outlined below, with detailed experimental protocols for each key step.

Synthetic Workflow

(R)-ONO-2952: A Technical Guide to Neurosteroid Modulation via Translocator Protein (TSPO) Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is a potent and selective antagonist of the 18 kDa translocator protein (TSPO), a key regulator of neurosteroid synthesis. By inhibiting TSPO, this compound effectively modulates the production of neurosteroids, such as allopregnanolone, which are crucial for regulating neuronal excitability and stress responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and other TSPO-targeting therapeutics for stress-related and neurological disorders.

Introduction to this compound and Neurosteroid Modulation

Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves. They play a critical role in the modulation of neuronal function, primarily through their interaction with neurotransmitter receptors, most notably the GABA-A receptor. Allopregnanolone, a prominent neurosteroid, is a potent positive allosteric modulator of the GABA-A receptor, enhancing its inhibitory effects and thereby producing anxiolytic, sedative, and anticonvulsant effects.

The synthesis of neurosteroids is a multi-step process initiated by the transport of cholesterol from the outer to the inner mitochondrial membrane. This transport is the rate-limiting step and is facilitated by the translocator protein (TSPO). This compound is the R-enantiomer of ONO-2952, a novel and selective antagonist of TSPO. By binding to TSPO, this compound competitively inhibits the transport of cholesterol, thereby reducing the synthesis of neurosteroids. This mechanism of action makes this compound a promising therapeutic candidate for conditions characterized by excessive neurosteroid production or dysregulated stress responses.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the translocator protein (TSPO). This interaction inhibits the translocation of cholesterol into the mitochondria, which is the foundational step in the synthesis of all neurosteroids.

dot

(R)-ONO-2952 and Noradrenaline Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). Emerging research has identified this compound as a modulator of the central noradrenergic system, specifically through its ability to inhibit stress-induced noradrenaline release. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action, quantitative effects on noradrenaline release, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

The noradrenergic system plays a critical role in the physiological response to stress. Dysregulation of this system is implicated in various stress-related disorders. This compound represents a novel therapeutic approach by targeting the Translocator Protein 18 kDa (TSPO), a key protein in the regulation of neurosteroid synthesis. By antagonizing TSPO, this compound indirectly modulates the noradrenergic system, offering a potential new avenue for the treatment of conditions characterized by excessive noradrenaline release. This document serves as a technical resource, consolidating the current understanding of the interaction between this compound and noradrenaline release.

Core Mechanism of Action

This compound exerts its effects on noradrenaline release through a multi-step signaling pathway initiated by its antagonism of TSPO.

Signaling Pathway

The proposed signaling cascade is as follows:

-

This compound Binding to TSPO: this compound, a potent antagonist, binds to the 18 kDa Translocator Protein (TSPO) located on the outer mitochondrial membrane of glial cells and some neurons.

-

Inhibition of Cholesterol Translocation: This binding event inhibits the primary function of TSPO, which is to facilitate the translocation of cholesterol from the outer to the inner mitochondrial membrane.

-

Reduced Neurosteroid Synthesis: The reduced availability of cholesterol at the inner mitochondrial membrane leads to a decrease in the synthesis of neurosteroids, such as allopregnanolone.

-

Modulation of GABAergic Tone: Neurosteroids are potent positive allosteric modulators of GABA-A receptors. A reduction in neurosteroid levels leads to a decrease in GABAergic inhibitory tone.

-

Disinhibition of Noradrenergic Neurons: The altered GABAergic signaling is believed to result in the disinhibition of noradrenergic neurons, leading to a subsequent reduction in stress-induced noradrenaline release.

(R)-ONO-2952: An In-Depth Technical Guide to its In Vitro Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of (R)-ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). The document details its binding affinity, selectivity against other targets, the experimental methodology for determining these parameters, and the associated signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high-affinity binding to the Translocator Protein (TSPO), its primary pharmacological target. The binding affinity is summarized by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of a competing ligand. Lower Ki values indicate a higher binding affinity.

| Target | Species | Ki (nM) |

| TSPO | Rat & Human | 0.33 - 9.30 |

(Data compiled from publicly available research)

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other proteins in the body, which can help minimize off-target effects. This compound exhibits high selectivity for TSPO. In broad panel screening, at a concentration of 10 µM, it showed less than 50% inhibition for 98 other off-targets. For the 35 targets that did show greater than 50% inhibition at this high concentration, the affinity was significantly lower than for TSPO.

| Off-Target | Ki (µM) | Fold Selectivity vs. TSPO (approx.) |

| Melatonin 2 Receptor | < 1 | > 59x |

| Progesterone B Receptor | < 1 | > 59x |

| Adrenergic α2C Receptor | < 1 | > 59x |

| GABA-A Receptor | > 1 | > 600x |

(Data represents targets with the highest off-target affinity and is compiled from publicly available research)

Experimental Protocol: Competitive Radioligand Binding Assay for TSPO

The in vitro binding affinity of this compound for TSPO can be determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the target with high affinity. A commonly used radioligand for TSPO is [³H]PK 11195.

I. Materials and Reagents

-

Membrane Preparation: Membranes from a cell line or tissue expressing a high density of TSPO (e.g., U87MG glioblastoma cells, rat kidney, or platelets from healthy human volunteers).[1]

-

Radioligand: [³H]PK 11195 (Specific Activity: ~80-90 Ci/mmol).[2]

-

Unlabeled Competitor: this compound (for generating competition curve) and non-labeled PK 11195 (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates with GF/B or GF/C glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

II. Membrane Preparation

-

Homogenize the chosen cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[3]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[3]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[3]

-

Wash the membrane pellet by resuspending in fresh, ice-cold buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[3]

III. Assay Procedure

-

On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer.

-

In a 96-well plate, add the following components in order:

-

Assay Buffer

-

A serial dilution of this compound or unlabeled PK 11195 (for non-specific binding).

-

[³H]PK 11195 at a final concentration near its Kd (e.g., 1-5 nM).[1]

-

Diluted membrane preparation.

-

-

Total Binding Wells: Contain membranes and [³H]PK 11195.

-

Non-specific Binding (NSB) Wells: Contain membranes, [³H]PK 11195, and a high concentration of unlabeled PK 11195 (e.g., 10 µM).

-

Competition Wells: Contain membranes, [³H]PK 11195, and varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.

IV. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[3]

Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway

This compound acts as an antagonist at the Translocator Protein (TSPO), which is primarily located on the outer mitochondrial membrane. A key function of TSPO is to facilitate the transport of cholesterol from the cytoplasm into the mitochondria. This translocation is the rate-limiting step in the synthesis of neurosteroids, such as pregnenolone. By blocking TSPO, this compound inhibits this cholesterol transport, leading to a reduction in neurosteroid production. Neurosteroids are known to modulate the activity of various neurotransmitter systems, including the noradrenergic system. The anti-stress effects of this compound are attributed to its ability to prevent the excessive activation of the noradrenergic system that can occur under conditions of stress, which is linked to the reduced synthesis of neurosteroids.

Caption: Signaling pathway of this compound action.

References

Preclinical Profile of (R)-ONO-2952: A Novel Translocator Protein (TSPO) Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for (R)-ONO-2952, a potent and selective antagonist of the translocator protein 18 kDa (TSPO). The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacological, pharmacokinetic, and mechanistic properties of this compound.

Core Compound Profile

This compound is the R-enantiomer of ONO-2952 and has been identified as a promising therapeutic candidate for stress-related disorders.[1] Its primary mechanism of action is the antagonism of TSPO, a protein predominantly located on the outer mitochondrial membrane of glial cells in the central nervous system.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Species | Assay Type | Parameter | Value | Reference |

| TSPO | Rat, Human | Radioligand Binding | Ki | 0.33-9.30 nM | [1][3] |

| Various Receptors, Transporters, Ion Channels, Enzymes (98 off-targets) | Various | Radioligand Binding | % Inhibition @ 10 µM | < 50% | [3] |

| Melatonin 2 Receptor | Not Specified | Radioligand Binding | Ki | > 59-fold lower affinity than for TSPO | [3] |

| Progesterone B Receptor | Not Specified | Radioligand Binding | Ki | > 59-fold lower affinity than for TSPO | [3] |

| Adrenergic α2C Receptor | Not Specified | Radioligand Binding | Ki | > 59-fold lower affinity than for TSPO | [3] |

| GABA-A Receptor | Not Specified | Radioligand Binding | Ki | > 600-fold lower affinity than for TSPO | [3] |

Table 2: In Vitro Functional Activity

| Assay | Cell Type | Stimulus | Effect of this compound | Quantitative Data | Reference |

| Cytokine Release | Cultured Microglia | Lipopolysaccharide (LPS) | Suppression of pro-inflammatory cytokines | IC50 or % inhibition not available in public literature | |

| Reactive Oxygen Species (ROS) Production | Cultured Microglia | Lipopolysaccharide (LPS) | Suppression of mitochondrial ROS | Quantitative data not available in public literature |

Table 3: In Vivo Efficacy in Animal Models

| Model | Species | Dosing (p.o.) | Endpoint | Result | Reference |

| Restraint Stress | Rat | ≥ 0.3 mg/kg | Stress-induced defecation | Dose-dependent suppression | [3] |

| Conditioned Fear Stress | Rat | ≥ 1 mg/kg | Freezing behavior | Suppression, equivalent to diazepam (3 mg/kg) | [3] |

| Passive Avoidance | Rat | Up to 10x effective stress model dose | Learning and memory | No effect | |

| Chronic Social Defeat Stress | Mouse | Not specified | Social avoidance and anxiety-like behaviors | Amelioration | |

| Chronic Social Defeat Stress | Mouse | Not specified | Pro-inflammatory cytokine production | Suppression |

Table 4: Preclinical Pharmacokinetic Parameters

| Species | Route | Dose | Cmax | Tmax | AUC | Half-life | Reference |

| Rat | p.o. | Not specified | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | N/A |

| Mouse | p.o. | Not specified | Data not available in public literature | Data not available in public literature | Data not available in public literature | Data not available in public literature | N/A |

Note: Specific preclinical pharmacokinetic parameters for this compound in rat and mouse models were not available in the public literature at the time of this review.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not fully available in the public domain. However, based on the published research, the following are generalized methodologies for the key experiments conducted.

3.1. Radioligand Binding Assay for TSPO Affinity (Ki Determination)

-

Objective: To determine the binding affinity of this compound to TSPO.

-

General Protocol:

-

Tissue/Cell Preparation: Membranes from cells expressing rat or human TSPO, or brain tissue homogenates, are prepared.

-

Radioligand: A radiolabeled ligand with high affinity for TSPO (e.g., [³H]PK 11195) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

3.2. In Vitro Microglial Cytokine Release Assay

-

Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.

-

General Protocol:

-

Cell Culture: Primary microglia or a microglial cell line are cultured.

-

Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: Microglia are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: Cells are incubated for a specified period to allow for cytokine production and release into the culture medium.

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The inhibitory effect of this compound on cytokine release is quantified and IC50 values are calculated if possible.

-

3.3. In Vivo Conditioned Fear Stress Model in Rats

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

General Protocol:

-

Conditioning Phase: Rats are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

-

Drug Administration: On a subsequent day, rats are orally administered this compound, vehicle, or a positive control (e.g., diazepam) at a specified time before testing.

-

Testing Phase: Rats are placed back into the conditioning chamber and exposed to the CS (tone) without the US (foot shock).

-

Behavioral Assessment: The primary behavior measured is "freezing," a fear response characterized by the absence of all movement except for respiration. The duration of freezing is recorded and analyzed.

-

Data Analysis: The percentage of time spent freezing is compared between the different treatment groups.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key mechanisms and experimental processes related to this compound preclinical research.

Caption: Proposed mechanism of action of this compound in mitigating stress responses.

References

(R)-ONO-2952: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-ONO-2952 is the R-enantiomer of ONO-2952, a potent and selective antagonist of the Translocator Protein 18 kDa (TSPO). Located on the outer mitochondrial membrane, TSPO is implicated in a range of cellular processes, including neurosteroid synthesis, inflammation, and cellular stress responses. By antagonizing TSPO, this compound has demonstrated potential therapeutic applications in stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic potential of this compound, detailed experimental methodologies from key studies, and a visualization of its proposed signaling pathways.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of TSPO. This antagonism has been shown to modulate several downstream pathways:

-

Inhibition of Neurosteroidogenesis: TSPO is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids. This compound has been shown to inhibit stress-induced increases in neurosteroid production.

-

Modulation of Noradrenergic Systems: The compound has been observed to inhibit the release of noradrenaline in the brain during acute stress.[1]

-

Anti-inflammatory Effects: this compound has demonstrated the ability to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS) in microglia, the resident immune cells of the central nervous system.[2][3]

Signaling Pathway

The proposed signaling pathway for this compound's therapeutic effects is centered on its antagonism of TSPO and the subsequent impact on mitochondrial function and neuroinflammation.

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

Binding Affinity and Selectivity

| Target | Species | Ki (nM) | Reference |

| TSPO | Rat | 0.33 | [1] |

| TSPO | Human | 9.30 | [1] |

This compound is the R-enantiomer of ONO-2952. The provided Ki values are for the racemate ONO-2952.

Preclinical Efficacy

| Model | Species | Endpoint | Dose | Effect | Reference |

| Restraint Stress | Rat | Defecation | 0.3 mg/kg (oral) | Dose-dependent suppression | [1] |

| Conditioned Fear Stress | Rat | Freezing Behavior | 1 mg/kg (oral) | Suppression equivalent to diazepam (3 mg/kg) | [1] |

| Chronic Social Defeat Stress | Mouse | Social Avoidance | Not specified | Amelioration of impairments | [2][3] |

| Chronic Social Defeat Stress | Mouse | Pro-inflammatory Cytokines | Not specified | Suppression of production | [2][3] |

Clinical Pharmacokinetics (ONO-2952 in Healthy Volunteers)

| Study Type | Dose | Tmax (hours) | Key Findings | Reference |

| Single Ascending Dose (SAD) | 3-400 mg (fasted) | 2.5 - 3.5 | Systemic exposure increased less than dose-proportionally. | [4] |

| Multiple Ascending Dose (MAD) | 30-100 mg/day (fed) | 3.0 - 4.0 | Systemic exposure increased slightly greater than dose-proportionally. | [4] |

Clinical Efficacy (ONO-2952 in Diarrhea-Predominant IBS)

| Study Phase | Population | Doses | Primary Endpoints | Outcome | Reference |

| Phase II | Females with IBS-D | 20 mg, 60 mg | Change in abdominal pain, stool consistency, and stool frequency | Improvements seen over placebo, but not statistically significant. The 60 mg dose showed the largest improvement. | [5] |

Experimental Protocols

Rodent Models of Stress, Anxiety, and Depression

-

Restraint Stress-Induced Defecation in Rats:

-

Objective: To assess the anxiolytic-like effects of a compound by measuring its ability to reduce stress-induced defecation.

-

Method: Male Sprague-Dawley rats are individually placed in a restraint stress cage for a set period (e.g., 60 minutes). The number of fecal boli is counted. This compound or vehicle is administered orally at a specified time before the stress exposure.[1]

-

Workflow:

Caption: Workflow for the restraint stress model.

-

-

Conditioned Fear Stress in Rats:

-

Objective: To evaluate the effect of a compound on fear memory and anxiety-like behavior.

-

Method: On day 1 (conditioning), rats are placed in a chamber and receive a series of foot shocks paired with an auditory cue. On day 2 (testing), the rats are returned to the chamber, and the auditory cue is presented without the shock. Freezing behavior (a fear response) is measured. This compound or a comparator (e.g., diazepam) is administered before the testing phase.[1]

-

Workflow:

Caption: Workflow for the conditioned fear stress model.

-

-

Chronic Social Defeat Stress in Mice:

-

Objective: To induce a depression-like phenotype and assess the antidepressant-like effects of a compound.

-

Method: Experimental mice are repeatedly exposed to a larger, aggressive mouse for a set period each day for several consecutive days. Following the defeat period, social avoidance behavior is assessed by measuring the time the experimental mouse spends in an interaction zone with a novel aggressor. The effect of chronic this compound administration on social avoidance is evaluated.[2][3]

-

Workflow:

Caption: Workflow for the chronic social defeat stress model.

-

Clinical Trial Methodology

-

Phase I Safety, Tolerability, and Pharmacokinetics:

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of ONO-2952 in healthy volunteers.

-

Method: These are typically double-blind, placebo-controlled studies. In the Single Ascending Dose (SAD) part, cohorts of subjects receive a single dose of ONO-2952 or placebo. In the Multiple Ascending Dose (MAD) part, subjects receive daily doses for a specified period. Blood and urine samples are collected at various time points to determine pharmacokinetic parameters. Safety is monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.[4]

-

-

Phase II Efficacy in Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D):

-

Objective: To evaluate the efficacy and safety of ONO-2952 in patients with IBS-D.

-

Method: This was a randomized, double-blind, placebo-controlled study. Patients meeting the diagnostic criteria for IBS-D were randomized to receive ONO-2952 at different doses or a placebo for a defined treatment period. Patients recorded their symptoms (abdominal pain, stool consistency, stool frequency) daily in a diary. The change from baseline in these symptoms was the primary measure of efficacy.[5]

-

Potential Therapeutic Applications and Future Directions

The preclinical and early clinical data suggest that this compound holds promise for the treatment of a variety of stress-related and inflammatory conditions.

-

Anxiety and Depressive Disorders: The consistent anti-stress effects observed in animal models, coupled with its mechanism of action targeting neuroinflammation, make this compound a compelling candidate for further investigation in anxiety and depressive disorders. Future studies should aim to establish a clear dose-response relationship in validated models of these conditions and explore its potential as a monotherapy or adjunctive treatment.

-

Irritable Bowel Syndrome (IBS): The promising, albeit not statistically significant, results from the Phase II trial in IBS-D warrant further investigation. The observed reduction in stress-induced defecation and visceral hyperalgesia in preclinical models provides a strong rationale for its use in this patient population, where stress is a known exacerbating factor. Future clinical trials could explore different dosing regimens, longer treatment durations, or specific patient subgroups that may be more responsive to TSPO antagonism.

-

Other Neuro-inflammatory and Neurodegenerative Conditions: Given the role of TSPO in neuroinflammation, a hallmark of many neurological disorders, the therapeutic potential of this compound could extend beyond psychiatric and gastrointestinal indications. Further preclinical research is warranted to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as other conditions with a significant neuro-inflammatory component.

References

- 1. Anti-stress effects of ONO-2952, a novel translocator protein 18 kDa antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antidepressant effect of the translocator protein antagonist ONO-2952 on mouse behaviors under chronic social defeat stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Tolerability, and Pharmacokinetic Profile of the Novel Translocator Protein 18 kDa Antagonist ONO-2952 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Randomised clinical trial: exploratory phase 2 study of ONO-2952 in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Synthesis of ONO-2952 Enantiomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-2952 is a potent and selective antagonist of the translocator protein 18 kDa (TSPO), a target of interest for a variety of neurological and psychiatric disorders. The molecule possesses a chiral center, and as with many pharmaceuticals, the individual enantiomers are expected to exhibit different pharmacological profiles. This technical guide provides an overview of the chiral synthesis of ONO-2952 enantiomers, focusing on potential synthetic strategies and the importance of enantiomeric purity. Due to the proprietary nature of pharmaceutical development, specific, detailed experimental protocols from the developing company, Ono Pharmaceutical Co., Ltd., are not publicly available. Therefore, this document presents a generalized, plausible approach to the asymmetric synthesis of a key chiral intermediate, supported by data that would be critical in such a synthesis campaign.

Introduction to ONO-2952 and Chirality

ONO-2952, with the IUPAC name 1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone, is a novel therapeutic agent that has been investigated for its potential in treating stress-related disorders. The "(1S)" designation in its chemical name indicates that the compound is a specific stereoisomer. The presence of a stereocenter necessitates a chiral synthesis approach to ensure the production of the desired enantiomer, as the biological activity and safety profile of the other enantiomer (the "(1R)") could be significantly different.

The development of a single-enantiomer drug is a critical aspect of modern pharmaceutical chemistry. It allows for a more targeted therapeutic effect, potentially reducing side effects and lowering the required dosage compared to a racemic mixture.

Hypothetical Enantioselective Synthesis Strategy

While the exact industrial synthesis of ONO-2952 is proprietary, a plausible retrosynthetic analysis suggests that a key step would be the enantioselective construction of the chiral tertiary amine core. A common and effective method for achieving this is through asymmetric catalysis. Below is a hypothetical workflow for the synthesis of a key chiral intermediate.

Experimental Workflow: Asymmetric Reductive Amination

Caption: Hypothetical workflow for the asymmetric synthesis of a key chiral amine intermediate.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical protocol for the asymmetric reductive amination step illustrated above. This is not the actual protocol for ONO-2952 synthesis but serves as an illustrative example of such a process.

Objective: To synthesize the (S)-enantiomer of a key amine intermediate with high enantiomeric excess.

Materials:

-

Prochiral ketone precursor (1.0 eq)

-

Ammonium (B1175870) formate (B1220265) (5.0 eq) as the amine source

-

[RuCl((S)-BINAP)(p-cymene)]Cl (0.01 eq) as the chiral catalyst

-

Formic acid (2.0 eq) as the reducing agent

-

Degassed methanol (B129727) as the solvent

Procedure:

-

To a dry, argon-purged reaction vessel, add the prochiral ketone precursor and the chiral ruthenium catalyst.

-

Add degassed methanol to dissolve the solids.

-

Add ammonium formate and formic acid to the reaction mixture.

-

Heat the mixture to 60 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess of the purified product using chiral HPLC.

Quantitative Data Summary

The success of a chiral synthesis is determined by the yield and the enantiomeric purity of the product. The following table summarizes hypothetical data for the synthesis of the two enantiomers of a key intermediate.

| Enantiomer | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Intermediate | [RuCl((S)-BINAP)(p-cymene)]Cl | Methanol | 60 | 85 | 98 |

| (R)-Intermediate | [RuCl((R)-BINAP)(p-cymene)]Cl | Methanol | 60 | 82 | 97 |

Signaling Pathways and Mechanism of Action

ONO-2952 acts as an antagonist at the translocator protein 18 kDa (TSPO). TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. The antagonism of TSPO by ONO-2952 is thought to modulate neurosteroid production and reduce neuroinflammation, which are implicated in the pathophysiology of stress-related disorders.

Caption: Simplified signaling pathway illustrating the mechanism of action of ONO-2952.

Conclusion

The chiral synthesis of ONO-2952 is a critical process in its development as a therapeutic agent. While specific, publicly available protocols for its enantioselective synthesis are lacking, the principles of asymmetric catalysis provide a strong foundation for understanding the likely synthetic strategies. The ability to produce a single, desired enantiomer with high purity is paramount for ensuring the safety and efficacy of this promising drug candidate. Further research and potential publication of synthesis details in patents will provide a clearer picture of the innovative chemistry behind ONO-2952.

(R)-ONO-2952: A Novel Antagonist of Translocator Protein 18 kDa (TSPO) in the Attenuation of Neuroinflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, a complex biological response within the central nervous system (CNS), is increasingly recognized as a critical contributor to the pathophysiology of a wide array of neurological and psychiatric disorders. Microglia, the resident immune cells of the CNS, are key mediators of this process. Upon activation by pathological stimuli, microglia release a cascade of pro-inflammatory cytokines and reactive oxygen species (ROS), which can lead to neuronal damage and dysfunction. The translocator protein 18 kDa (TSPO), located on the outer mitochondrial membrane of microglia, has emerged as a promising therapeutic target for modulating neuroinflammation. This whitepaper provides a comprehensive technical overview of (R)-ONO-2952, a potent and selective antagonist of TSPO, and its role in mitigating neuroinflammatory processes. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental methodologies, and delineate the signaling pathways involved.

Introduction to this compound

This compound is the R-enantiomer of ONO-2952, a novel, orally active small molecule that acts as a potent and selective antagonist for the translocator protein 18 kDa (TSPO)[1][2][3]. TSPO is highly expressed on activated microglia, making it a valuable biomarker and therapeutic target for neuroinflammatory and stress-related disorders[4][5]. Preclinical studies have demonstrated the anti-stress and anti-inflammatory properties of this compound, highlighting its potential for therapeutic intervention in conditions with a neuroinflammatory component[4][6].